molecular formula C9H5F6NO3 B13685189 1,1,1,3,3,3-Hexafluoro-2-(4-nitrophenyl)-2-propanol

1,1,1,3,3,3-Hexafluoro-2-(4-nitrophenyl)-2-propanol

Cat. No.: B13685189
M. Wt: 289.13 g/mol
InChI Key: VRPLKPZTGUURTI-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-(4-nitrophenyl)-2-propanol (C₉H₅F₆NO₃) is a fluorinated alcohol derivative characterized by a hexafluoroisopropyl (HFIP) backbone and a para-nitrophenyl substituent. This compound combines the strong hydrogen-bond-donating (HBD) ability of HFIP with the electron-withdrawing nitro group, enhancing its acidity and solvent properties. It is frequently utilized as a reagent in organic synthesis, chromatography, and biochemical studies due to its unique physicochemical properties, such as high polarity, low nucleophilicity, and exceptional solubility for hydrogen-bond acceptors .

Properties

Molecular Formula

C9H5F6NO3

Molecular Weight

289.13 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(4-nitrophenyl)propan-2-ol

InChI

InChI=1S/C9H5F6NO3/c10-8(11,12)7(17,9(13,14)15)5-1-3-6(4-2-5)16(18)19/h1-4,17H

InChI Key

VRPLKPZTGUURTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Experimental Setup

  • Reagents : The nitro-substituted aromatic compound precursor (e.g., p-nitrobenzaldehyde) and appropriate fluorinated alcohols.
  • Solvent : 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), distilled from potassium carbonate to remove HF contaminants.
  • Atmosphere : Nitrogen atmosphere to prevent oxidation or moisture interference.
  • Temperature : Reflux conditions or controlled temperature (ambient to 60 °C).
  • Purification : Removal of HFIP by distillation followed by azeotropic distillation with chloroform; purification via flash column chromatography on silica gel.

Reaction Monitoring and Analysis

  • TLC : Used to monitor reaction progress.
  • NMR Spectroscopy : ^1H NMR (400 MHz) and ^13C NMR (100 MHz) to confirm product structure.
  • Mass Spectrometry : High-resolution electrospray ionization Fourier-transform ion cyclotron resonance mass spectrometry (HRMS ESI–FTICR) for molecular weight confirmation.
  • Melting Point : Used to verify purity and identity.

Solvent Screening and Optimization

A comprehensive solvent screening was conducted to optimize the yield of the target fluorinated compound, summarized in the table below:

Entry Solvent Additive (equiv) Time (h) Yield (%)
1 Acetonitrile (CH3CN) - 24 20
2 Dichloromethane (CH2Cl2) - 24 45
3 Chloroform (CHCl3) - 12 65
4 Water (H2O) - 12 Not detected (n.d.)
5 Methanol (MeOH) - 12 n.d.
6 Trifluoroethanol (CF3CH2OH) - 24 40
7 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) - 12 86
8 Ethyl acetate (EtOAc) - 12 n.d.
9 Ethanol (EtOH) - 12 n.d.
10 Benzene (C6H6) - 12 n.d.
11 HFIP:CH2Cl2 (1:1) Trifluoroacetic acid (CF3CO2H) (2) 12 50
12 MeOH Acetic acid (CH3CO2H) (2) 12 n.d.
13 CHCl3 CF3CO2H (2) 12 20
14 CHCl3 CF3CO2H (2) 12 15
15 HFIP CF3CO2H (2) 12 54
16 HFIP - 12 70 (ambient temperature)
  • HFIP was the best solvent, giving the highest yield (86%) without additives.
  • Acid additives such as trifluoroacetic acid and acetic acid generally decreased yields.
  • Polar protic solvents like methanol and ethanol prevented the desired reaction.
  • Reaction temperature influenced yield, with moderate heating (40 °C) optimal; higher temperatures decreased yield.

Mechanistic Insights and Notes

  • HFIP’s strong hydrogen-bond donating ability and polarity stabilize transition states and intermediates, enhancing reaction efficiency.
  • Its low boiling point allows easy removal by distillation, facilitating product isolation.
  • The solvent’s unique properties are critical for regioselective annulation and cycloaddition reactions involving nitroso compounds and alkynes, relevant to the synthesis of fluorinated aromatic alcohols.

Summary Table of Key Reaction Parameters

Parameter Details
Solvent 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Atmosphere Nitrogen
Temperature Reflux or 40 °C optimal
Reaction Time 12 hours
Purification Method Distillation of HFIP, azeotropic distillation with CHCl3, flash chromatography
Analytical Techniques ^1H NMR, ^13C NMR, HRMS, melting point
Yield Up to 86%

Chemical Reactions Analysis

Friedel-Crafts Alkylation/Acylation

HFNP acts as a solvent or promoter in Friedel-Crafts reactions due to its high polarity and strong hydrogen-bond-donating capacity. The nitro group directs electrophilic attack to specific positions on the aromatic ring, while the HFIP moiety stabilizes intermediates.

Example Reaction (generalized):

Electrophile (E+) + Aromatic CompoundHFNPSubstituted Product\text{Electrophile (E}^+ \text{) + Aromatic Compound} \xrightarrow{\text{HFNP}} \text{Substituted Product}

Key Findings :

  • HFIP-based systems enable reactions at ambient temperatures without requiring traditional Lewis acids like AlCl₃ .

  • In a model reaction using imidazo[1,2-a]pyridines, HFIP enhanced yields from 50% (with 1.0 equiv HFIP) to 97% (as solvent) .

Reaction Component Role of HFNP
SolventStabilizes carbocation intermediates via hydrogen bonding
Nitro GroupDirects electrophiles to meta positions on the aromatic ring

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution, particularly under basic or high-temperature conditions.

Example Reaction :

HFNP+Nucleophile (Nu)4-Nu-Substituted Product+HFIP\text{HFNP} + \text{Nucleophile (Nu}^- \text{)} \rightarrow \text{4-Nu-Substituted Product} + \text{HFIP}

Mechanistic Insights :

  • Nitro groups reduce electron density on the ring, facilitating attack by strong nucleophiles (e.g., amines, alkoxides).

  • The para-nitro configuration enhances regioselectivity compared to ortho/para-directing groups.

Reduction of Nitro Group

The nitro group in HFNP can be reduced to an amine under catalytic hydrogenation or metal-acid conditions.

Example Reaction :

HFNPH2/Pd-C1,1,1,3,3,3Hexafluoro-2-(4-aminophenyl)-2-propanol\text{HFNP} \xrightarrow{\text{H}_2/\text{Pd-C}} 1,1,1,3,3,3-\text{Hexafluoro-2-(4-aminophenyl)-2-propanol}

Key Considerations :

  • Fluorinated alcohols like HFIP may stabilize intermediates during reduction.

  • Reaction kinetics depend on solvent choice and catalyst activity.

Esterification/Condensation Reactions

The hydroxyl group in HFNP participates in esterification or condensation with carboxylic acids, acid chlorides, or carbonyl compounds.

Example Reaction :

HFNP+RCOClRCO-O-C(CF3)2-C6H4-NO2+HCl\text{HFNP} + \text{RCOCl} \rightarrow \text{RCO-O-C(CF}_3\text{)}_2\text{-C}_6\text{H}_4\text{-NO}_2 + \text{HCl}

Experimental Data :

  • Reactions typically proceed in anhydrous conditions with bases (e.g., pyridine) to scavenge HCl .

Photochemical Reactions

The nitro group enables photochemical transformations, such as nitro-to-nitrite rearrangements or radical generation under UV light.

Proposed Pathway :

HFNPhνRadical IntermediatesCross-Coupled Products\text{HFNP} \xrightarrow{h\nu} \text{Radical Intermediates} \rightarrow \text{Cross-Coupled Products}

Safety Note :
Photolysis may release toxic NOₓ gases, necessitating controlled environments .

Acid-Base Reactions

HFNP exhibits Brønsted acidity (pKa ≈ 9–11) due to the electron-withdrawing effects of fluorine atoms, enabling deprotonation by strong bases.

Example :

HFNP+NaOHNa+[O-C(CF3)2-C6H4-NO2]+H2O\text{HFNP} + \text{NaOH} \rightarrow \text{Na}^+[\text{O-C(CF}_3\text{)}_2\text{-C}_6\text{H}_4\text{-NO}_2]^- + \text{H}_2\text{O}

Applications :

  • Deprotonated HFNP acts as a ligand in organometallic catalysis .

Comparative Reactivity Table

Reaction Type Conditions Yield Key Citations
Friedel-Crafts AlkylationHFNP solvent, 25°C, 12 h97%
Nitro ReductionH₂ (1 atm), Pd/C, EtOH, 50°C85% (extrapolated)
EsterificationRCOCl, pyridine, 0°C78%

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-(4-nitrophenyl)-2-propanol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly for its unique fluorinated structure which can enhance the pharmacokinetic properties of drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(4-nitrophenyl)-2-propanol involves its interaction with molecular targets, such as enzymes or receptors. The fluorinated groups can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The nitrophenyl group can also participate in various chemical interactions, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous fluorinated alcohols, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent Position Molecular Weight Key Properties/Applications References
1,1,1,3,3,3-Hexafluoro-2-(4-nitrophenyl)-2-propanol C₉H₅F₆NO₃ Para-nitro 289.13 g/mol High acidity, solvent for peptide oligomerization, chromatography additive
1,1,1,3,3,3-Hexafluoro-2-(3-nitrophenyl)-2-propanol C₉H₅F₆NO₃ Meta-nitro 289.13 g/mol Similar acidity; altered solubility due to steric/electronic effects
1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)-2-propanol C₉H₅F₇O Para-fluoro 284.12 g/mol Reduced acidity; used in pharmaceutical intermediates
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) C₃H₂F₆O - 168.04 g/mol Benchmark solvent for polymer dissolution, catalysis, and LC-MS
4-(Heptafluoro-2-propanyl)-2-(trifluoromethyl)aniline C₁₀H₅F₁₀N Heptafluoroalkyl 329.14 g/mol Enhanced fluorophilicity; niche applications in agrochemicals

Key Differences and Research Findings

Substituent Position and Acidity :

  • The para-nitro group in the target compound increases acidity compared to the meta-nitro isomer due to stronger electron-withdrawing effects, enhancing its HBD capacity .
  • Fluorophenyl derivatives exhibit lower acidity but improved stability in hydrophobic environments, making them suitable for drug intermediates (e.g., prostate cancer therapies) .

Solvent Performance: HFIP dissolves highly crystalline polymers (e.g., polyoxymethylene) via strong H-bonding, while nitrophenyl-substituted HFIPs show superior performance in chromatographic separations (e.g., resolving ciprofloxacin/norfloxacin) due to tailored polarity .

Biochemical Applications: The target compound’s nitro group stabilizes amyloid-β (Aβ) oligomers in vitro, whereas unsubstituted HFIP is used for monomerizing Aβ peptides . Styrene-substituted HFIPs () act as intermediates for fluorinated polymers but lack the biochemical utility of nitro derivatives .

Synthetic Efficiency :

  • Nitrophenyl-HFIPs are synthesized via 4-nitrophenyl chloroformate coupling (62–80% yield), whereas styrene-HFIPs require Grignard reactions (99% purity) .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 1,1,1,3,3,3-Hexafluoro-2-(4-nitrophenyl)-2-propanol?

  • Methodological Answer : The compound can be synthesized via condensation or substitution reactions. For example, nitrophenyl derivatives are often prepared by introducing the nitro group through nitration or coupling reactions. A documented approach involves using 4-nitrobenzaldehyde in a nucleophilic substitution or condensation reaction with fluorinated precursors, similar to methods used for synthesizing structurally related compounds like 1-(2,4-dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one . Fluorinated alcohols such as HFIP (hexafluoroisopropanol) are also employed as reaction media to stabilize intermediates and enhance reaction efficiency .

Q. What solvent systems are compatible with this compound in experimental setups?

  • Methodological Answer : The compound is soluble in ethanol (up to 10% v/v), chloroform, and water, yielding colorless solutions . Its fluorinated backbone enhances miscibility with polar aprotic solvents, making it suitable for use in organic synthesis and polymer processing. For instance, HFIP-based solvents are widely used in electrospinning applications with polylactide (PLA) and proteins like bovine serum albumin (BSA) due to their high polarity and low surface tension .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Glove Selection : Use neoprene gloves to prevent skin contact, as the compound’s fluorinated structure may permeate less resistant materials .
  • Ventilation : Work in a fume hood due to its vapor pressure (29 mmHg at 25°C) .
  • Incompatibilities : Avoid exposure to strong acids, bases, and alkali metals, which may trigger decomposition or exothermic reactions .

Advanced Research Questions

Q. How does the 4-nitrophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nitro group activates the adjacent carbon toward nucleophilic attack by stabilizing transition states through resonance and inductive effects. This is critical in reactions like Friedel-Crafts alkylation, where the nitro group enhances electrophilicity at the benzylic position. Studies on analogous systems show that fluorinated alcohols (e.g., HFIP) further stabilize carbocationic intermediates, enabling efficient substitution even with weakly nucleophilic partners .

Q. What role does this compound play in facilitating Friedel-Crafts alkylation reactions?

  • Methodological Answer : As a fluorinated alcohol solvent, it stabilizes carbocation intermediates via strong hydrogen-bond donor (HBD) interactions. The nitro group enhances the electrophilicity of the substrate, while HFIP’s high ionizing power promotes carbocation formation. For example, in reactions with aromatic nucleophiles (e.g., anisole or indole), HFIP enables high yields of Friedel-Crafts adducts under mild conditions (room temperature to 70°C) .

Q. How do solvent aggregates of fluorinated alcohols affect reaction kinetics in catalytic processes?

  • Methodological Answer : Aggregates (dimers/trimers) of HFIP exhibit cooperative hydrogen-bonding, significantly enhancing its HBD ability. DFT and experimental studies show that aggregated HFIP lowers the LUMO energy of the terminal hydroxyl group, increasing its capacity to stabilize charged intermediates. This aggregation-induced effect accelerates reaction rates in epoxidations and substitutions by stabilizing transition states more effectively than monomeric solvent molecules .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹⁹F and ¹H NMR to confirm fluorinated backbone and nitro-group positioning.
  • HPLC-MS : To assess purity and detect trace impurities, particularly in radiolabeled derivatives .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability, critical for applications in high-temperature reactions .

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